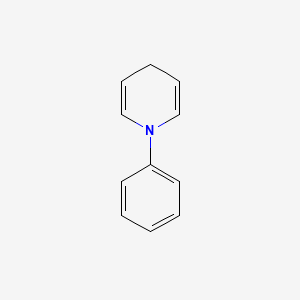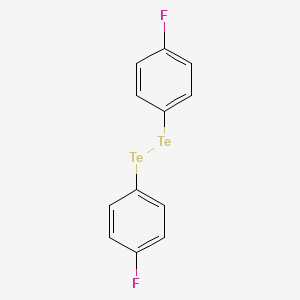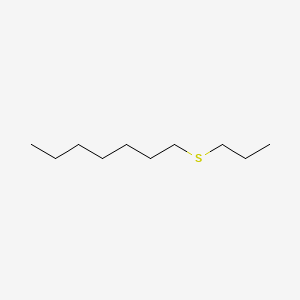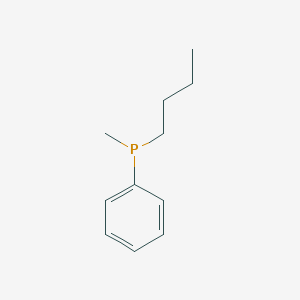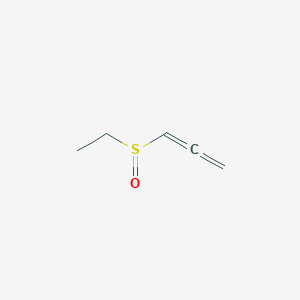
4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methacryloyloxy)chalcone is a compound that belongs to the chalcone family, which is characterized by the presence of an α, β-unsaturated carbonyl system linking two aromatic rings. This compound is particularly notable for its applications in photopolymer science and technology due to its high sensitivity to near UV light . The chalcone core is a central structure in many biological compounds and is a precursor to flavonoids and isoflavonoids .
Métodos De Preparación
The synthesis of 4-(methacryloyloxy)chalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting an aryl aldehyde with an aryl methyl ketone in the presence of an alcoholic alkali . The general procedure involves mixing equimolar quantities of the aldehyde and ketone in ethanol, followed by the addition of a base such as sodium hydroxide. The reaction mixture is then stirred at room temperature until the product precipitates out .
For industrial production, the process can be scaled up by using larger reaction vessels and continuous stirring to ensure uniform mixing. The product is then purified through recrystallization or chromatography to obtain high purity 4-(methacryloyloxy)chalcone .
Análisis De Reacciones Químicas
4-(Methacryloyloxy)chalcone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the α, β-unsaturated carbonyl system into saturated alcohols.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Methacryloyloxy)chalcone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(methacryloyloxy)chalcone involves its ability to absorb UV light, leading to photoisomerization and subsequent alignment of liquid crystal molecules . In biological systems, chalcone derivatives can modulate signaling pathways by interacting with various molecular targets, including enzymes and receptors involved in inflammation, cancer, and oxidative stress .
Comparación Con Compuestos Similares
4-(Methacryloyloxy)chalcone can be compared with other chalcone derivatives such as poly(4’-methacryloyloxy chalcone) and poly(vinyl cinnamate) . These compounds share similar structural features but differ in their specific applications and properties. For example, poly(4’-methacryloyloxy chalcone) is used in similar photoalignment applications but may have different sensitivities to UV light . Other similar compounds include azachalcones, isoxazoles, and pyrazoles, which have diverse biological activities and structural modifications .
Propiedades
Número CAS |
36452-05-8 |
|---|---|
Fórmula molecular |
C19H16O3 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
[4-(3-oxo-3-phenylprop-1-enyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H16O3/c1-14(2)19(21)22-17-11-8-15(9-12-17)10-13-18(20)16-6-4-3-5-7-16/h3-13H,1H2,2H3 |
Clave InChI |
DIUWKIIUUNWJHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


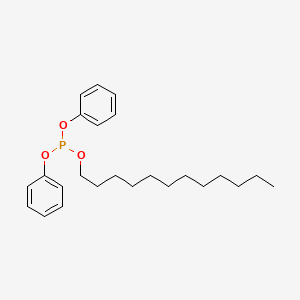
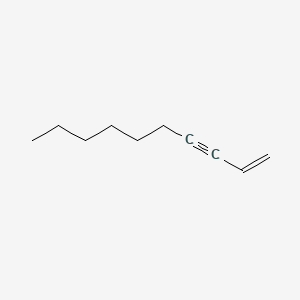

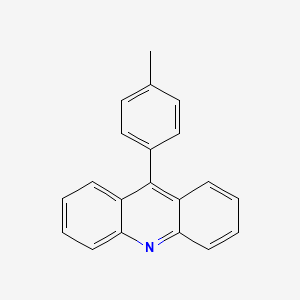
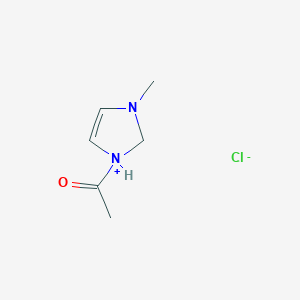
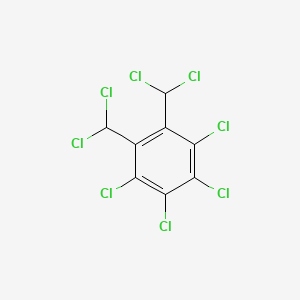
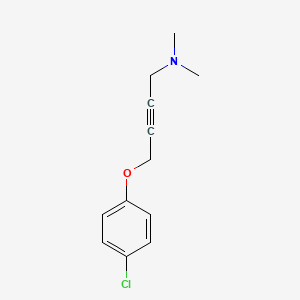
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
